

# Patient-Reported Outcomes in Balcinrenone vs. Placebo Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of patient-reported outcomes (PROs) in clinical trials involving **Balcinrenone**, a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator. **Balcinrenone** is currently under investigation for the treatment of heart failure (HF) and chronic kidney disease (CKD), often in combination with other therapies.[1][2][3][4][5][6][7] This document focuses on trials with a placebo or active-comparator arm to objectively assess the impact of **Balcinrenone** on patients' perception of their health status.

## Overview of Balcinrenone Clinical Trials and Patient-Reported Outcomes

Clinical trials for **Balcinrenone** have primarily focused on renal and cardiovascular endpoints. However, the ongoing Phase III trial, BALANCED-HF (NCT06307652), has incorporated a key patient-reported outcome measure, the Kansas City Cardiomyopathy Questionnaire (KCCQ), as a secondary endpoint.[8][9][10][11][12][13] This marks a significant step in understanding the holistic impact of **Balcinrenone** on patients with heart failure and impaired kidney function.

The MIRACLE Phase IIb trial (NCT04595370), which was terminated early due to slow recruitment, primarily focused on the urinary albumin-to-creatinine ratio (UACR) and did not report on patient-reported outcomes.[3][4][7][14] Similarly, the MIRO-CKD Phase IIb trial (NCT06350123) is designed to assess the effect of **Balcinrenone** on albuminuria.[2][15][16]





### **Quantitative Data Summary**

The primary source of quantitative data on patient-reported outcomes for **Balcinrenone** is the ongoing BALANCED-HF trial. As this trial is not yet complete, the data presented below is a template based on the trial's design. The results will be updated as they become publicly available.

Table 1: Patient-Reported Outcomes in the BALANCED-HF (NCT06307652) Trial (Anticipated Data Structure)

| Outcome Measure                                                                   | Balcinrenone 15<br>mg + Dapagliflozin<br>10 mg | Balcinrenone 40<br>mg + Dapagliflozin<br>10 mg | Dapagliflozin 10<br>mg (Active<br>Comparator) |
|-----------------------------------------------------------------------------------|------------------------------------------------|------------------------------------------------|-----------------------------------------------|
| Baseline KCCQ Total<br>Symptom Score<br>(Mean ± SD)                               | Data Not Yet Available                         | Data Not Yet Available                         | Data Not Yet Available                        |
| Change from Baseline<br>in KCCQ Total<br>Symptom Score at 24<br>Weeks (Mean ± SD) | Data Not Yet Available                         | Data Not Yet Available                         | Data Not Yet Available                        |
| p-value vs. Active<br>Comparator                                                  | Data Not Yet Available                         | Data Not Yet Available                         | N/A                                           |

# Experimental Protocols BALANCED-HF Trial (NCT06307652) - Patient-Reported Outcome Protocol

The BALANCED-HF trial is a Phase III, randomized, double-blind, active-controlled study evaluating the efficacy and safety of **Balcinrenone** in combination with Dapagliflozin in patients with heart failure and impaired kidney function.[8][11][12][13]

Patient Population: The study enrolls patients aged 18 years and older with a documented diagnosis of symptomatic heart failure (NYHA class II-IV), a recent HF event, and an estimated glomerular filtration rate (eGFR) between  $\geq$  20 and < 60 mL/min/1.73 m<sup>2</sup>.[10][12]



#### Treatment Arms:

- Balcinrenone 15 mg in combination with Dapagliflozin 10 mg
- Balcinrenone 40 mg in combination with Dapagliflozin 10 mg
- Dapagliflozin 10 mg (acting as the active comparator for Balcinrenone)[8][11]

Patient-Reported Outcome Measure: The Kansas City Cardiomyopathy Questionnaire (KCCQ) is utilized to assess the patient's perception of their health status. The KCCQ is a 23-item, self-administered questionnaire that quantifies physical function, symptoms (frequency, severity, and recent change), social function, self-efficacy and knowledge, and quality of life. Scores are transformed to a 0-100 scale, where higher scores indicate better health status.

Data Collection: The KCCQ is administered at baseline and at 24 weeks post-randomization. The primary PRO endpoint is the change from baseline in the KCCQ Total Symptom Score.[8] [9][10]

## Signaling Pathways and Experimental Workflows Balcinrenone's Mechanism of Action

**Balcinrenone** is a selective mineralocorticoid receptor (MR) modulator. Overactivation of the MR by aldosterone contributes to inflammation, fibrosis, and sodium and water retention, which are key pathophysiological mechanisms in heart failure and chronic kidney disease. By modulating the MR, **Balcinrenone** aims to mitigate these detrimental effects.[1]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Population Pharmacokinetic Analysis of Balcinrenone in Healthy Participants and Participants with Heart Failure and Chronic Kidney Disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of balcinrenone and dapagliflozin for CKD: design and baseline characteristics of the MIRO-CKD trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Balcinrenone plus dapagliflozin in patients with heart failure and chronic kidney disease: Results from the phase 2b MIRACLE trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. American Society of Nephrology | Kidney Week Abstract Details (2024) [asn-online.org]
- 5. Population Pharmacokinetic Analysis of Balcinrenone in Healthy Participants and Participants with Heart Failure and Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of severe renal impairment on the pharmacokinetics, safety and tolerability of balcinrenone PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. anzctr.org.au [anzctr.org.au]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. CLINICAL TRIAL / NCT06307652 UChicago Medicine [uchicagomedicine.org]
- 13. BALANCED-HF | Duke Clinical Research Institute [dcri.org]
- 14. conferences.medicom-publishers.com [conferences.medicom-publishers.com]
- 15. Balcinrenone in combination with dapagliflozin compared with dapagliflozin alone in patients with chronic kidney disease and albuminuria: a randomised, active-controlled double-blind, phase 2b clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]



• To cite this document: BenchChem. [Patient-Reported Outcomes in Balcinrenone vs. Placebo Clinical Trials: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605790#patient-reported-outcomes-in-balcinrenone-versus-placebo-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com